![molecular formula C16H17N3O4 B2849755 N-(4-carbamoylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1105221-11-1](/img/structure/B2849755.png)
N-(4-carbamoylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
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Description
“N-(4-carbamoylphenyl)-4-nitrobenzamide” and “4-amino-N-(4-carbamoylphenyl)benzamide” are chemical compounds that have been studied for various applications . The former is an intermediate in the synthesis of the latter .
Synthesis Analysis
An efficient two-step synthetic route for the preparation of “4-amino-N-(4-carbamoylphenyl)benzamide” has been described . This pathway reflects requirements important for industrial applications, and the reaction steps were optimized to improve yields and procedures .Chemical Reactions Analysis
The synthesis of “4-amino-N-(4-carbamoylphenyl)benzamide” involves a two-step reaction with the isolation of “N-(4-carbamoylphenyl)-4-nitrobenzamide” as an intermediate . The first step is the preparation of “N-(4-carbamoylphenyl)-4-nitrobenzamide” by the direct reaction of 4-nitrobenzoyl chloride (4-NBC) and 4-aminobenzoyl amide (4-ABA) .Scientific Research Applications
Industrial Applications
The compound 4-amino-N-(4-carbamoylphenyl)benzamide is used in the industrial synthesis of Pigment Yellow 181 . This pigment is extremely heat stable and very light-fast, making it suitable for use in plastics, especially polyolefins . It is also used in other polymers processed at high or very high temperatures, including polyester, polyacetal, and various technical plastics .
Textile Industry
Pigment Yellow 181, synthesized using 4-amino-N-(4-carbamoylphenyl)benzamide, is frequently used to color spin-dyed viscose rayon and viscose cellulose . In these media, the pigment satisfies particularly stringent specifications regarding light-fastness and weather-fastness for use in automobile interiors .
Pharmaceutical Research and Development
Para-aminobenzoic acid (PABA), a structurally similar compound, is a key component in pharmaceutical research and development . Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, PABA is a commonly used building block in pharmaceuticals .
Development of Novel Molecules
PABA is great for the development of a wide range of novel molecules with potential medical applications . Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds .
Therapeutic Applications
PABA-based therapeutic chemicals as molecular targets and their usage in biological processes are the primary focus of this review study . PABA’s unique features make it a strong candidate for inclusion in a massive chemical database of molecules having drug-like effects .
Clinical Investigations
Based on the current literature, further investigation is needed to evaluate the safety and efficacy of PABA derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds .
properties
IUPAC Name |
N-(4-carbamoylphenyl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-3-23-14-9-19(2)12(8-13(14)20)16(22)18-11-6-4-10(5-7-11)15(17)21/h4-9H,3H2,1-2H3,(H2,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWTVRCZFOVFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(C(=CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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